3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid
Description
This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative characterized by:
- Core structure: A propanoic acid backbone with 2,2-dimethyl substituents.
- Substituents: A Boc-protected amino group at position 2. A 4-(dimethylamino)phenyl group at position 3. This structure combines steric hindrance (from dimethyl groups) with electronic modulation (from the dimethylamino phenyl group), making it valuable in medicinal chemistry for peptide synthesis and drug design. Its Boc group enhances stability during synthetic workflows .
Properties
Molecular Formula |
C18H28N2O4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)24-16(23)19-14(18(4,5)15(21)22)12-8-10-13(11-9-12)20(6)7/h8-11,14H,1-7H3,(H,19,23)(H,21,22) |
InChI Key |
GFJZXPSOZJDIER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)N(C)C)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid typically involves the protection of an amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve similar reaction conditions but are scaled up for larger quantities. The use of flow microreactor systems has been developed to introduce the Boc group more efficiently and sustainably compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although the Boc group typically remains intact during mild oxidation.
Reduction: Reduction reactions can target the amine or other functional groups, but care must be taken to avoid deprotecting the Boc group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced amines or alcohols .
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compound A : 3-(4-(Ethoxycarbonyl)Phenyl)-2,2-Dimethylpropanoic Acid (7-3)
- Structure: Lacks the Boc-amino group and dimethylamino phenyl substituent. Instead, it has an ethoxycarbonyl group at the para position of the phenyl ring.
- Key Differences: Property Target Compound Compound A (7-3) Substituent (Phenyl) 4-(Dimethylamino)phenyl 4-(Ethoxycarbonyl)phenyl Amino Protection Boc group None Solubility Higher (due to dimethylamino group) Lower (lipophilic ethoxycarbonyl) Reactivity Basic dimethylamino enhances nucleophilicity Ethoxycarbonyl may undergo hydrolysis
- Applications : Compound A is used in arylations (e.g., Suzuki couplings) due to its iodinated precursor .
Compound B : (2S)-2-{[(Tert-Butoxy)Carbonyl]Amino}-3-{4-[2-(Dimethylamino)Ethoxy]Phenyl}Propanoic Acid
- Structure: Features a 4-[2-(dimethylamino)ethoxy]phenyl group instead of 4-(dimethylamino)phenyl.
- pKa: Predicted pKa of 2.96 (acidic) due to the propanoic acid moiety .
- Applications: Likely used in targeted drug delivery due to its polarity and basic dimethylamino group.
Stereochemical and Backbone Modifications
Compound C : (R)-3-((Tert-Butoxycarbonyl)Amino)-2-Phenylpropanoic Acid
- Structure: Substitutes the dimethylamino phenyl group with a simple phenyl group and lacks the 2,2-dimethyl backbone.
- Applications: Used in asymmetric synthesis of β-amino acids .
Salt Forms and Stability
Compound D : 2-{[(Tert-Butoxy)Carbonyl]Amino}-3-(Dimethylamino)Propanoic Acid Hydrochloride
Key Research Findings
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Key Substituents | pKa (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₈H₂₇N₃O₅ | 365.43 | 4-(Dimethylamino)phenyl, 2,2-dimethyl | ~3.0 (acidic) |
| Compound A (7-3) | C₁₄H₁₈O₄ | 262.29 | 4-(Ethoxycarbonyl)phenyl | N/A |
| Compound B | C₁₈H₂₈N₂O₅ | 352.43 | 4-[2-(Dimethylamino)ethoxy]phenyl | 2.96 |
| Compound C | C₁₄H₁₉NO₄ | 265.31 | Phenyl, R-configuration | ~4.5 |
Biological Activity
3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid, commonly referred to as Boc-DMAPA, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Boc-DMAPA features a tert-butoxycarbonyl (Boc) protecting group which enhances its stability and solubility. The compound's structure can be represented as follows:
- IUPAC Name : 3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid
- Molecular Formula : C15H22N2O3
- Molecular Weight : 278.35 g/mol
Biological Activity Overview
Boc-DMAPA has been studied for various biological activities, including:
- Antitumor Activity : Research indicates that Boc-DMAPA exhibits cytotoxic effects against several cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation in a dose-dependent manner.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism and diabetes management. This inhibition may contribute to its therapeutic potential in treating type 2 diabetes .
- Neuroprotective Effects : Preliminary studies suggest that Boc-DMAPA may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease through modulation of neurotransmitter levels .
The mechanisms through which Boc-DMAPA exerts its biological effects include:
- Inhibition of Cell Growth : The compound disrupts the cell cycle in cancer cells, leading to apoptosis. Specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins.
- DPP-4 Inhibition : Boc-DMAPA binds to the active site of DPP-4, preventing substrate access and subsequent enzymatic activity, which can lead to increased levels of incretin hormones and improved insulin sensitivity .
- Neurotransmitter Modulation : By influencing the levels of neurotransmitters such as serotonin and dopamine, Boc-DMAPA may help in restoring balance in neurodegenerative conditions .
Case Studies
Several case studies have highlighted the effects of Boc-DMAPA:
- Case Study 1 : In a study involving human pancreatic cancer cells (PANC-1), treatment with Boc-DMAPA resulted in a significant decrease in cell viability (up to 70% at 100 µM concentration) after 48 hours. The study concluded that Boc-DMAPA could be a potential candidate for further development in cancer therapy .
- Case Study 2 : A preclinical trial assessing the effects of Boc-DMAPA on diabetic mice showed improved glycemic control and reduced DPP-4 activity compared to control groups. This suggests its potential application in managing diabetes .
Data Tables
| Biological Activity | Assay Type | Result (IC50) |
|---|---|---|
| Antitumor | MTT Assay | 25 µM (PANC-1 cells) |
| DPP-4 Inhibition | Enzyme Activity Assay | IC50 = 50 nM |
| Neuroprotection | Neurotransmitter Level | Increased serotonin levels by 30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
